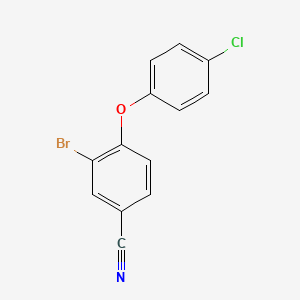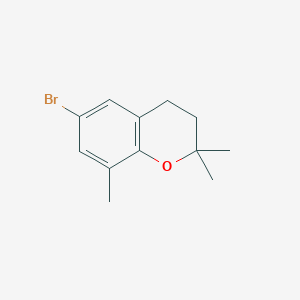
6-Bromo-2,2,8-trimethylchroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,2,8-trimethylchroman” is a chemical compound with the molecular formula C12H15BrO . It contains a total of 29 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,2,8-trimethylchroman” includes 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .Wissenschaftliche Forschungsanwendungen
Application in Neuropsychiatric Disorder Therapies
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the discovery and structure-based optimization of 6-Bromotryptamine derivatives as potential 5-HT2A receptor antagonists . The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies .
- Methods of Application or Experimental Procedures : A new indole alkaloid termed 6-bromo-N-propionyltryptamine, together with one known homologue 6-bromo-N-acetyltryptamine were isolated and identified from a marine bacterium Pseudoalteromonas rubra QD1-2 . A series of new 6-bromotryptamine analogues with different chain length of the acyl group (C4–C8) were prepared and evaluated activity against 5-HT2A receptor .
- Results or Outcomes : 6-bromo-N-hexanoyltryptamine displayed the most effective inhibitory activity, which was 5-fold stronger than that of the parent compound and showed 70% efficacy of the positive control (ketanserin tartrate) .
Application in Spectrophotometric Detection of Tin(II)
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the extractive spectrophotometric detection of tin(II) .
- Methods of Application or Experimental Procedures : The method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin(II) in 1:2 stoichiometry in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm with respect to the blank reagent .
- Results or Outcomes : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL−1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×104 L mol−1 cm−1, 0.490 mL g−1 cm−1 and 0.002040 μg cm−2 at 434 nm that was stable for two days .
Application in Functionalization of [6]Helicene
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis and functionalization of [6]helicene . [6]Helicene is a type of polycyclic aromatic hydrocarbon with helical geometry, which has potential applications in organic electronics and chiral materials .
- Methods of Application or Experimental Procedures : The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield . Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .
- Results or Outcomes : The racemization barrier for 2-bromo[6]helicene was determined and the usage of enantiomers in the synthesis of optically pure helicenes was rationalized . The three most energy-demanding reactions using enantiomerically pure 2-bromo[6]helicene were tested in order to confirm the predicted enantiomeric excess .
Application in Synthesis of Dirhodium Complex Isomers
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of paddlewheel-type dirhodium (Rh 2) complex isomers . These complexes have potential applications in catalysis, molecular magnetism, and materials science .
- Methods of Application or Experimental Procedures : Two new paddlewheel-type dirhodium (Rh 2) complex isomers, formulated as trans-2,2 - and 3,1 -forms of [Rh 2 (bhp) 4] (bhp = 6-bromo-2-hydroxypyridinate), were obtained by the reaction of 6-bromo-2-hydroxypyridine with [Rh 2 (O 2 CCH 3) 4 (H 2 O) 2] and characterized by NMR, ESI-MS, and elemental analyses .
- Results or Outcomes : The 3,1 -form showed unique absorption changes that were not observed in the trans-2,2 -form . The molecular structures and the origin of their unique absorption properties of these Rh 2 complexes were investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) .
Application in Modulation of Voltage-Gated Potassium Channels
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of dimeric 6-bromo-2-mercaptotryptamine (BrMT) and synthetic analogs . BrMT is a chemically unstable marine snail toxin that has unique effects on voltage-gated K+ channel proteins, making it an attractive medicinal chemistry lead .
- Methods of Application or Experimental Procedures : BrMT and 11 analogs were synthesized and their activities were determined in parallel assays measuring K+ channel activity and lipid bilayer properties .
- Results or Outcomes : The study demonstrated a strategy for determining if drugs act by specific interactions or bilayer-dependent mechanisms, and chemically stable modulators of Kv1 channels were reported .
Application in Thermal Expansion Studies of Organic Crystals
- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the study of thermal expansion properties of organic crystals .
- Methods of Application or Experimental Procedures : The thermal expansion properties of the isostructural guest-free form of 4-(p-hydroxyphenyl)-2,2,4-trimethylchroman, Dianin’s compound, and its ethanol solvate were studied .
- Results or Outcomes : The study revealed that the solvate crystal experienced a higher thermal expansion than the corresponding guest-free form .
Eigenschaften
IUPAC Name |
6-bromo-2,2,8-trimethyl-3,4-dihydrochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGQLUZSZZQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2,8-trimethylchroman | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

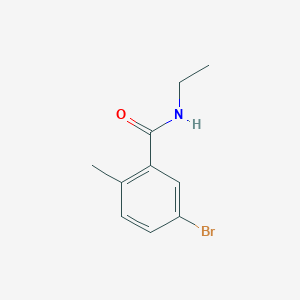
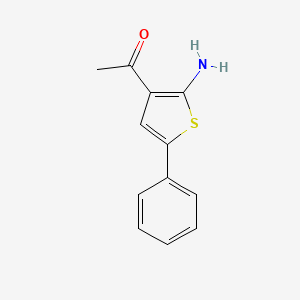
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
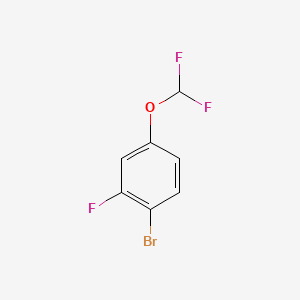
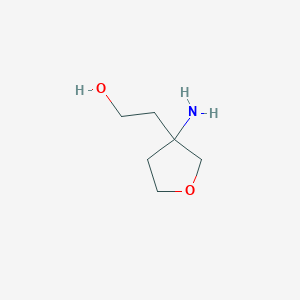
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
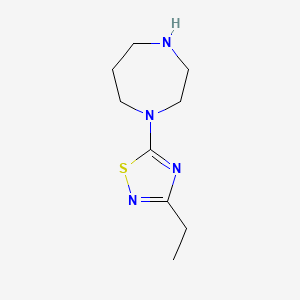
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)
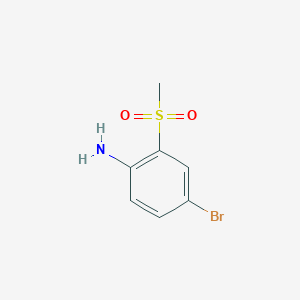
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
